6-Fluorobenzo[e][1,2,4]triazin-3-amine
Description
6-Fluorobenzo[e][1,2,4]triazin-3-amine is a fluorinated derivative of the benzo-triazine scaffold, characterized by a fluorine substituent at the 6-position of the fused aromatic ring. The molecular formula is C₇H₅FN₄, with a molecular weight of 180.15 g/mol (estimated). Its structure combines a triazine ring fused to a benzene ring, with an amine group at position 3 and fluorine at position 4. The fluorine atom significantly influences electronic properties, such as dipole moments and π-π stacking interactions, making it distinct from non-fluorinated analogs .
Properties
Molecular Formula |
C7H5FN4 |
|---|---|
Molecular Weight |
164.14 g/mol |
IUPAC Name |
6-fluoro-1,2,4-benzotriazin-3-amine |
InChI |
InChI=1S/C7H5FN4/c8-4-1-2-5-6(3-4)10-7(9)12-11-5/h1-3H,(H2,9,10,12) |
InChI Key |
SPEFGGKFGHJNKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(N=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorobenzo[e][1,2,4]triazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5,6-diphenyl-1,2,4-triazin-3-amine with fluorinated aromatic aldehydes in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions for several hours .
Industrial Production Methods
Industrial production of 6-Fluorobenzo[e][1,2,4]triazin-3-amine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of microwave-assisted synthesis is also explored to reduce reaction time and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Fluorobenzo[e][1,2,4]triazin-3-amine undergoes various chemical reactions, including:
Electrophilic substitution: The fluorine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic addition: The triazine ring can react with nucleophiles, leading to the formation of substituted derivatives.
Oxidation and reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Nucleophilic addition: Reagents like amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted triazines, which can have different functional groups attached to the triazine ring, enhancing their biological and chemical properties .
Scientific Research Applications
6-Fluorobenzo[e][1,2,4]triazin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel anticancer, antiviral, and antimicrobial agents due to its ability to interact with biological targets.
Chemical Biology: The compound is employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Material Science: It is used in the development of luminescent materials and electronic devices due to its unique electronic properties
Mechanism of Action
The mechanism of action of 6-Fluorobenzo[e][1,2,4]triazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The triazine ring can form hydrogen bonds and other interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Substituent Effects:
- Fluorine (6-Fluoro) : Introduces strong electron-withdrawing effects, increasing resistance to oxidation and improving metabolic stability in drug candidates. The small atomic radius minimizes steric hindrance .
- Methoxy (7-Methoxy) : Electron-donating group enhances solubility in polar solvents (e.g., DMSO) but reduces thermal stability compared to fluorine.
Physicochemical Properties
Solubility and Stability:
- 6-Fluoro derivative : Moderate solubility in DMSO (needs heating to 37°C for full dissolution), stable under refrigerated (2–8°C) and frozen (–20°C) conditions.
- 7-Methoxy analog : Higher solubility in DMSO at room temperature due to polar methoxy group; degrades faster at –80°C.
- Bromo derivatives : Lower solubility in aqueous solvents; require specialized handling due to reactivity.
Thermal Stability:
Fluorinated triazines generally exhibit higher melting points (>200°C) compared to methoxy analogs (~180°C), attributed to fluorine’s strong intermolecular interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
